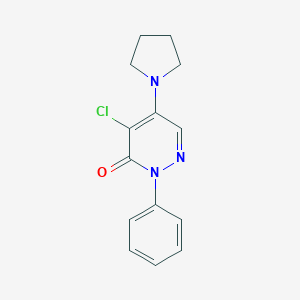![molecular formula C15H16FNO B274410 1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)
1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of compounds called phenethylamines, which are known for their psychoactive properties. However, F13714 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
F13714 exerts its therapeutic effects by binding to and activating the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, oxidative stress, and inflammation. Activation of the sigma-1 receptor by F13714 leads to the release of neurotrophic factors, which promote neuronal survival and growth. Furthermore, F13714 has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
F13714 has been found to have several biochemical and physiological effects, including the modulation of oxidative stress and inflammation in the brain. Furthermore, F13714 has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. F13714 has also been found to modulate the activity of various neurotransmitter systems, leading to improvements in mood and cognitive function.
Advantages and Limitations for Lab Experiments
F13714 has several advantages for use in lab experiments, including its high purity and yield, making it suitable for various research applications. Furthermore, F13714 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, F13714 has some limitations, including its relatively short half-life, which may limit its therapeutic efficacy in vivo. Furthermore, F13714 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
Future Directions
There are several future directions for research on F13714, including further studies on its mechanism of action and its potential therapeutic applications in various neurological disorders. Furthermore, the development of novel formulations and delivery systems for F13714 may enhance its therapeutic efficacy and reduce its limitations. Finally, further studies on the safety and efficacy of F13714 in human subjects are needed to determine its potential as a therapeutic agent in clinical settings.
Synthesis Methods
The synthesis of F13714 involves several steps, starting with the reaction of 2-fluorobenzyl bromide with phenol to form 3-(2-fluorobenzyl)phenol. This intermediate is then reacted with N-methylmethanamine in the presence of a catalyst to form the final product, F13714. The synthesis of F13714 has been optimized to yield high purity and yield, making it suitable for various research applications.
Scientific Research Applications
F13714 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In preclinical studies, F13714 has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, F13714 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
Molecular Formula |
C15H16FNO |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16FNO/c1-17-10-12-5-4-7-14(9-12)18-11-13-6-2-3-8-15(13)16/h2-9,17H,10-11H2,1H3 |
InChI Key |
ACLKXRCNQFOTLN-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)




![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)